molecular formula C21H17ClN2O6 B11691483 prop-2-en-1-yl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

prop-2-en-1-yl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11691483
M. Wt: 428.8 g/mol
InChI Key: AZDBZBJRVOHTJZ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diazinane moiety: The diazinane ring is introduced via a condensation reaction with suitable amines and carbonyl compounds.

    Chlorination: The chlorination of the benzoate ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the benzoate with PROP-2-EN-1-YL alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE
  • PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications.

Properties

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

IUPAC Name

prop-2-enyl 2-chloro-5-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H17ClN2O6/c1-4-9-29-20(27)14-10-12(5-7-16(14)22)17-8-6-13(30-17)11-15-18(25)23(2)21(28)24(3)19(15)26/h4-8,10-11H,1,9H2,2-3H3

InChI Key

AZDBZBJRVOHTJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)OCC=C)C(=O)N(C1=O)C

Origin of Product

United States

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